molecular formula C10H9N3O2 B1418607 phenyl N-(1H-pyrazol-4-yl)carbamate CAS No. 1154876-74-0

phenyl N-(1H-pyrazol-4-yl)carbamate

Cat. No. B1418607
M. Wt: 203.2 g/mol
InChI Key: UMXACRORSCJJDF-UHFFFAOYSA-N
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Description

Phenyl N-(1H-pyrazol-4-yl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Also known as PPC, this compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions. In

Scientific Research Applications

Medicinal Chemistry Applications

Pyrazole derivatives, including structures related to phenyl N-(1H-pyrazol-4-yl)carbamate, have been widely studied for their therapeutic potentials. Research indicates that these compounds exhibit a broad spectrum of biological activities, making them valuable in drug discovery and development. For instance, pyrazole derivatives have been acknowledged for their antimicrobial, anticancer, anti-inflammatory, and antifungal properties, highlighting their role as pharmacophores in medicinal chemistry. The diversity in biological activity stems from their ability to interact with various biological targets, offering pathways to novel therapeutic agents (Kumar, Bansal, & Goyal, 2020; Dar & Shamsuzzaman, 2015).

Environmental Studies

In environmental science, the focus has been on understanding the degradation, metabolism, and environmental fate of carbamate pesticides, which share a functional group with phenyl N-(1H-pyrazol-4-yl)carbamate. Studies have reviewed the degradation pathways, including hydrolysis, photolysis, and microbial degradation, highlighting the environmental impact of these compounds and their metabolites. These insights are crucial for assessing the ecological safety and regulatory compliance of carbamate-based pesticides (Smith & Bucher, 2012).

Synthetic Methodologies

The synthesis of pyrazole derivatives has been a subject of significant interest due to their relevance in medicinal chemistry. Recent reviews have detailed advancements in synthetic methods, including multicomponent reactions (MCRs), which offer efficient routes to biologically active molecules containing the pyrazole moiety. These methodologies enable the rapid construction of pyrazole-based scaffolds with diverse biological activities, facilitating the development of new drugs and materials (Becerra, Abonía, & Castillo, 2022).

properties

IUPAC Name

phenyl N-(1H-pyrazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(13-8-6-11-12-7-8)15-9-4-2-1-3-5-9/h1-7H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXACRORSCJJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-(1H-pyrazol-4-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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